molecular formula C13H22N5O2+ B12275674 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12275674
M. Wt: 280.35 g/mol
InChI Key: FHBVZEHALMPXSA-UHFFFAOYSA-N
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Description

7-[2-(Diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a purine-derived compound characterized by a xanthine-like core structure (purin-2,6-dione) with a 1,3-dimethyl substitution and a quaternary ammonium group at position 5. The 2-(diethylamino)ethyl side chain introduces a cationic charge, which may influence solubility, receptor binding, or pharmacokinetic properties.

Properties

Molecular Formula

C13H22N5O2+

Molecular Weight

280.35 g/mol

IUPAC Name

7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C13H22N5O2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3/h9-10H,5-8H2,1-4H3/q+1

InChI Key

FHBVZEHALMPXSA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-dimethylxanthine with diethylaminoethyl chloride under basic conditions to introduce the diethylaminoethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the diethylaminoethyl position .

Scientific Research Applications

7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound most closely related to 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione, based on the evidence, is dihydro-1,3-dimethyl-7-(2-[(1-methyl-2-phenylethyl)amino]ethyl)-1H-purine-2,6-dione (hereafter referred to as Compound A) . Below is a systematic comparison:

Property 7-[2-(Diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione Compound A
Core Structure 1,3-dimethyl-5H-purin-7-ium-2,6-dione (non-dihydro) Dihydro-1H-purine-2,6-dione (saturated ring)
Position 7 Substituent 2-(Diethylamino)ethyl (linear, aliphatic) 2-[(1-Methyl-2-phenylethyl)amino]ethyl (branched, aromatic)
Charge at Physiological pH Positively charged (quaternary ammonium) Likely neutral or weakly basic (tertiary amine)
Potential Pharmacological Implications Enhanced solubility due to quaternary charge; potential CNS activity Increased lipophilicity from aromatic group; possible prolonged half-life

Structural Analysis

Substituent Effects: The diethylaminoethyl group in the target compound introduces a permanent positive charge, which may enhance water solubility and reduce blood-brain barrier penetration. In contrast, Compound A’s phenylethylamino side chain adds steric bulk and lipophilicity, favoring interactions with hydrophobic binding pockets or membranes .

These methods may parallel the synthesis of the target compound or Compound A .

Functional Hypotheses

  • Compound A : The aromatic phenylethyl group may confer affinity for adrenergic or dopaminergic receptors, common in psychoactive agents .

Biological Activity

7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione, also known as a purine derivative, is a complex organic compound with significant biological activity. Its unique structure, which combines a purine core with a bicyclic heptane sulfonic acid moiety, contributes to its potential therapeutic applications in various fields, including pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H38N5O6S+C_{23}H_{38}N_{5}O_{6}S^{+}, with a molecular weight of approximately 512.6 g/mol. The structure integrates a diethylamino group that enhances its solubility and bioavailability, making it suitable for various biological applications.

Property Details
Molecular FormulaC23H38N5O6S+
Molecular Weight512.6 g/mol
IUPAC Name7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione
InChIInChI=1S/C13H22N5O2.C10H16O4S/...

The biological activity of 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione is primarily attributed to its interaction with specific molecular targets. The purine derivative can modulate the activity of enzymes and receptors involved in various biological processes. The bicyclic heptane sulfonic acid moiety may enhance binding affinity and specificity to these targets, facilitating its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of purines can possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione have demonstrated effective inhibition against various bacterial strains.

Case Study: Antibacterial Efficacy
In a recent study evaluating the antibacterial activity of related purine compounds:

  • MIC Values : The most active compounds exhibited Minimum Inhibitory Concentrations (MIC) in the range of 0.06 g mL0.06\text{ g mL} against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin .

2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to therapeutic benefits in conditions such as cancer and metabolic disorders.

Comparative Analysis

To better understand the unique properties of 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione compared to other similar compounds, the following table summarizes key features:

Compound Name Molecular Formula Biological Activity
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dioneC23H38N5O6S+Antimicrobial, enzyme inhibition
PentoxifyllineC13H21N5O2Cardiovascular drug with anti-inflammatory effects
8-{[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-5H-purin-7-ium-2,6-dioneC20H30N6O4Significant biological activity in cancer therapy

Research Findings and Applications

Research has highlighted potential applications of this compound in various therapeutic contexts:

Cancer Treatment:
The modulation of enzyme activity by this compound could be beneficial in targeting cancer cell metabolism.

Neurological Disorders:
Due to its ability to penetrate the blood-brain barrier (BBB), it may have implications in treating neurological conditions.

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